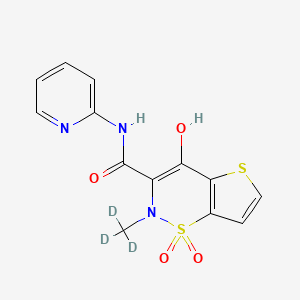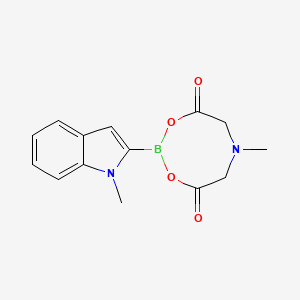
4-Methylbenzoic-carboxy-13C acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzoic-carboxy-13C acid, also known as 4-Methylbenzoic acid-13C, has the molecular formula C₈H₈O₂. It is a derivative of benzoic acid, where one of the carbon atoms is replaced by the stable isotope carbon-13 (¹³C). This substitution allows researchers to track the fate and behavior of this compound in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes:: The synthesis of 4-Methylbenzoic-carboxy-13C acid involves several methods. One common approach is the carboxylation of 4-methylbenzyl chloride with sodium [¹³C]bicarbonate. The reaction proceeds as follows:
4-Methylbenzyl chloride+NaH¹³CO₃→4-Methylbenzoic-carboxy-13C acid
Industrial Production:: Industrial production methods typically involve large-scale carboxylation reactions using isotopically labeled reagents. These processes ensure efficient incorporation of the carbon-13 isotope into the target compound.
Analyse Des Réactions Chimiques
4-Methylbenzoic-carboxy-13C acid participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions occur at the benzylic position, where the methyl group is attached. For example, substitution with ammonia or amines yields amides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride).
Applications De Recherche Scientifique
4-Methylbenzoic-carboxy-13C acid finds applications in:
Metabolic Studies: Researchers use it as a tracer in metabolic studies to investigate metabolic pathways and turnover rates.
Pharmacokinetics: In drug development, it helps assess drug absorption, distribution, metabolism, and excretion.
NMR Spectroscopy: The carbon-13 isotope allows for precise NMR analysis, aiding in structural elucidation.
Mécanisme D'action
The exact mechanism of action for 4-Methylbenzoic-carboxy-13C acid depends on its specific context (e.g., as a drug or tracer). its involvement in metabolic pathways and its labeling with carbon-13 make it valuable for studying biochemical processes.
Comparaison Avec Des Composés Similaires
4-Methylbenzoic-carboxy-13C acid is unique due to its isotopic labeling. Similar compounds include 4-methylbenzoic acid (without the carbon-13 label) and other benzoic acid derivatives.
Propriétés
Numéro CAS |
110625-18-8 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
4-methylbenzoic acid |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 |
Clé InChI |
LPNBBFKOUUSUDB-VJJZLTLGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[13C](=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


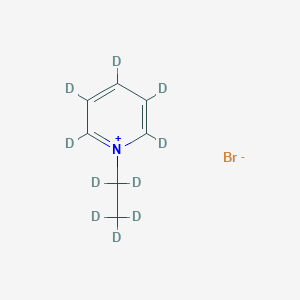
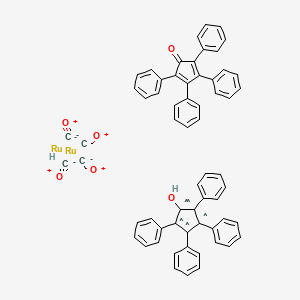
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)


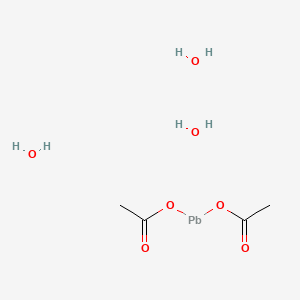

![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
